Cas no 90772-85-3 (Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-)
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-
- N-(4-chloro-2-methylphenyl)-2-cyanoacetamide
- 90772-85-3
- SCHEMBL9818853
- N-(4-chloro-2-methyl-phenyl)-2-cyano-acetamide
- N1-(4-chloro-2-methylphenyl)-2-cyanoacetamide
- DTXSID30384108
- AKOS000194144
- CCG-233439
-
- Inchi: 1S/C10H9ClN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
- InChI Key: CAHCTUSFXYSHMD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)NC(CC#N)=O
Computed Properties
- Exact Mass: 208.0403406g/mol
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.9Ų
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW52950-10mg |
N1-(4-chloro-2-methylphenyl)-2-cyanoacetamide |
90772-85-3 | >95% | 10mg |
$776.00 | 2024-05-20 | |
| A2B Chem LLC | AW52950-25mg |
N1-(4-chloro-2-methylphenyl)-2-cyanoacetamide |
90772-85-3 | >95% | 25mg |
$1182.00 | 2024-05-20 | |
| A2B Chem LLC | AW52950-50mg |
N1-(4-chloro-2-methylphenyl)-2-cyanoacetamide |
90772-85-3 | >95% | 50mg |
$1469.00 | 2024-05-20 | |
| A2B Chem LLC | AW52950-100mg |
N1-(4-chloro-2-methylphenyl)-2-cyanoacetamide |
90772-85-3 | >95% | 100mg |
$1719.00 | 2024-05-20 | |
| A2B Chem LLC | AW52950-250mg |
N1-(4-chloro-2-methylphenyl)-2-cyanoacetamide |
90772-85-3 | >95% | 250mg |
$2088.00 | 2024-05-20 | |
| A2B Chem LLC | AW52950-500mg |
N1-(4-chloro-2-methylphenyl)-2-cyanoacetamide |
90772-85-3 | >95% | 500mg |
$2494.00 | 2024-05-20 |
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- (CAS No. 90772-85-3): A Comprehensive Overview
Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- (CAS No. 90772-85-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various applications, particularly in the synthesis of advanced intermediates for drug development. The presence of both chloro and cyano functional groups makes it a versatile building block for medicinal chemists seeking to design novel therapeutic agents.
The nomenclature of this compound follows the strict guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC), ensuring clarity and precision in its identification. The CAS number 90772-85-3 serves as a unique identifier, distinguishing it from other compounds with similar structures. This specificity is essential in academic research, industrial applications, and regulatory compliance.
One of the most intriguing aspects of Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- is its reactivity. The chloro-substituted aromatic ring enhances its ability to participate in nucleophilic aromatic substitution reactions, making it an invaluable intermediate in the synthesis of heterocyclic compounds. Additionally, the cyano group introduces a polar characteristic that can influence solubility and metabolic pathways, which are critical factors in drug design.
Recent advancements in pharmaceutical chemistry have highlighted the potential of this compound in the development of antimicrobial agents. Studies have demonstrated that derivatives of Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-, when incorporated into molecular frameworks, exhibit promising activity against resistant bacterial strains. This finding aligns with the global effort to combat antibiotic resistance, underscoring the importance of innovative chemical entities.
The synthesis of Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-, typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods not only enhance efficiency but also minimize waste, aligning with green chemistry principles.
In addition to its pharmaceutical applications, this compound has shown promise in material science. Researchers are exploring its use as a precursor for advanced polymers and coatings due to its ability to form stable conjugated systems. The chloro and cyano functionalities allow for further chemical modifications, enabling the creation of materials with tailored properties such as enhanced durability or conductivity.
The regulatory landscape for Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-, is shaped by international guidelines that ensure safe handling and environmental protection. Compliance with these regulations is mandatory for manufacturers and researchers involved in its production and use. This adherence not only mitigates risks but also fosters trust among stakeholders.
Future research directions for Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-, include exploring its role in neurological disorders. Preliminary studies suggest that certain derivatives may interact with specific biological targets relevant to conditions such as Alzheimer's disease. While further investigation is needed to validate these findings, they open up exciting possibilities for therapeutic intervention.
The versatility of Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano-, extends beyond traditional pharmaceutical applications into areas like agriculture and fine chemicals. Its structural features make it suitable for synthesizing agrochemical intermediates that enhance crop protection or for producing specialty chemicals used in fragrances and dyes.
In conclusion, Acetamide, N-(4-chloro-2-methylphenyl)-2-cyano- (CAS No. 90772-85-3) represents a significant advancement in chemical synthesis with far-reaching implications across multiple industries. Its unique properties and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions to global challenges. As scientific understanding evolves, so too will the applications and benefits derived from this remarkable compound.
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